molecular formula C22H27N3O3S B2873442 N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252839-18-1

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2873442
CAS No.: 1252839-18-1
M. Wt: 413.54
InChI Key: FYJMGNQOHSFLPT-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide include other thienopyrimidine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

1252839-18-1

Molecular Formula

C22H27N3O3S

Molecular Weight

413.54

IUPAC Name

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-4-23(14-17-8-6-5-7-9-17)19(26)15-25-18-11-13-29-20(18)21(27)24(22(25)28)12-10-16(2)3/h5-9,11,13,16H,4,10,12,14-15H2,1-3H3

InChI Key

FYJMGNQOHSFLPT-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

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